molecular formula C10H11FN4O3 B12398560 (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol

Cat. No.: B12398560
M. Wt: 254.22 g/mol
InChI Key: HLBLWLNFMONEHG-VZTUGXDPSA-N
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Description

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol typically involves multi-step organic synthesis. One common method starts with the protection of the hydroxyl groups of a suitable sugar derivative, followed by the introduction of the purine base through glycosylation. The fluorine atom is then introduced via a selective fluorination reaction. The final steps involve deprotection to yield the desired nucleoside analog .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, high-yielding reaction conditions, and efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Biologically, this compound is studied for its potential as an antiviral agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes, making it a candidate for antiviral drug development .

Medicine

In medicine, this compound is investigated for its anticancer properties. It can be incorporated into DNA, leading to the disruption of DNA synthesis and cell proliferation in cancer cells .

Industry

Industrially, this compound is used in the development of pharmaceuticals and as a research tool in drug discovery and development .

Mechanism of Action

The mechanism of action of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol involves its incorporation into DNA or RNA. Once incorporated, it can cause chain termination or induce mutations, thereby inhibiting viral replication or cancer cell proliferation. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase .

Comparison with Similar Compounds

Similar Compounds

    Gemcitabine: A nucleoside analog used in cancer therapy.

    Decitabine: Another nucleoside analog with applications in cancer treatment.

Uniqueness

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can enhance its stability and biological activity compared to other nucleoside analogs .

Properties

Molecular Formula

C10H11FN4O3

Molecular Weight

254.22 g/mol

IUPAC Name

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol

InChI

InChI=1S/C10H11FN4O3/c11-7-8(17)6(2-16)18-10(7)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7-,8?,10-/m1/s1

InChI Key

HLBLWLNFMONEHG-VZTUGXDPSA-N

Isomeric SMILES

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F

Origin of Product

United States

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